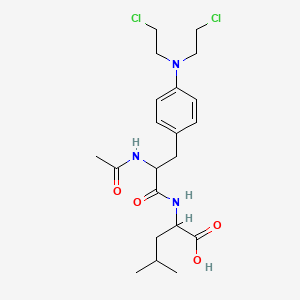
Asaley acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetylmelphalanylleucine is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
1. Role in Plant Metabolism
Asaley acid, or L-Ascorbic acid (AsA), is crucial in plant cellular metabolism. It acts as a vital antioxidant in plants and animals. Research has shown that AsA plays a significant role in the biosynthesis and catabolism of plants, affecting their growth and development (Hancock & Viola, 2005).
2. Stress Alleviation in Wheat
AsA has been identified as beneficial in alleviating salt-induced oxidative stress in wheat. It enhances the growth of wheat by improving its photosynthetic capacity and maintaining ion homeostasis, although the effects are cultivar specific (Athar, Khan & Ashraf, 2008).
3. Surface Acidity in Pharmaceutical Applications
Asaley acid has applications in pharmaceuticals, particularly in influencing the surface acidity of solid pharmaceutical excipients. Its interaction with excipients like dicalcium phosphate anhydrous (DCP) affects the decomposition rate of hydrolyzable drugs (Glombitza & Schmidt, 1995).
4. Genetic Regulation in Horticultural Crops
In horticultural crops, AsA's genetic regulation is of interest due to its significant role in plant growth, stress defense, and nutritional value. The control of AsA biosynthesis and recycling is considered a key aspect in enhancing the nutritional value of fruits and vegetables (Mellidou & Kanellis, 2017).
5. Environmental Impact and Toxicity Studies
Studies have also focused on the environmental impact and toxicity of Asaley acid derivatives like arsanilic acid. Its photolysis behaviors and the toxicity of its metabolites have been researched for assessing environmental risks (Zhu et al., 2014).
6. Drought Tolerance in Plants
Foliar application of AsA has been found to improve drought tolerance in various plants like Vicia faba. It mitigates drought effects by enhancing antioxidant activities and suppressing lipid peroxidation (Desoky et al., 2020).
7. AsA's Role in Enhancing Plant Stress Tolerance
Salicylic acid (SA) and its derivatives, including AsA, have been shown to confer stress tolerance in plants, making them more resilient to environmental stresses like heat, chilling, and drought (Senaratna et al., 2000).
Eigenschaften
CAS-Nummer |
347400-96-8 |
|---|---|
Produktname |
Asaley acid |
Molekularformel |
C21H31Cl2N3O4 |
Molekulargewicht |
460.39 |
IUPAC-Name |
2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H31Cl2N3O4/c1-14(2)12-19(21(29)30)25-20(28)18(24-15(3)27)13-16-4-6-17(7-5-16)26(10-8-22)11-9-23/h4-7,14,18-19H,8-13H2,1-3H3,(H,24,27)(H,25,28)(H,29,30) |
InChI-Schlüssel |
RNGMBZXFENQKJV-OALUTQOASA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
N-Acetylmelphalanylleucine; N-Acetyl-melphalan-L-leucine; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-9-(2-methylpyridin-4-yl)-1,4,9-triazaspiro[5.5]undecane](/img/structure/B1193108.png)
![4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-5-fluoro-2-hydroxybenzoic acid](/img/structure/B1193111.png)
![5'-O-[(S)-Hydroxy(Phosphonomethyl)phosphoryl]uridine](/img/structure/B1193119.png)
![2-[[(2R,3R,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]ethylphosphonic acid](/img/structure/B1193120.png)